molecular formula C14H20Cl2N4 B2495833 [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1389313-42-1

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2495833
CAS No.: 1389313-42-1
M. Wt: 315.24
InChI Key: FJZJYIIUJSZVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H20Cl2N4. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a quinazoline ring and a piperidine ring, making it a valuable scaffold in pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This process can be carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . The reaction is tolerant towards various functionalities on the benzamide, allowing for the preparation of a range of structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of pressure tube conditions with higher equivalents of orthoester and acetic acid in ethanol at elevated temperatures (110°C) for extended periods (12–72 hours) can be employed to achieve higher yields .

Chemical Reactions Analysis

Types of Reactions

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have significant biological activities.

Scientific Research Applications

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride apart is its combined quinazoline and piperidine rings, which provide a unique scaffold for the development of new therapeutic agents

Properties

IUPAC Name

(1-quinazolin-4-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c15-9-11-5-7-18(8-6-11)14-12-3-1-2-4-13(12)16-10-17-14;;/h1-4,10-11H,5-9,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJYIIUJSZVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.